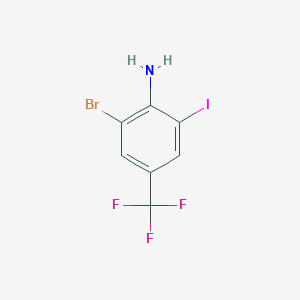

2-Bromo-6-iodo-4-(trifluoromethyl)aniline

Overview

Description

2-Bromo-6-iodo-4-(trifluoromethyl)aniline is a compound that is not directly mentioned in the provided papers, but its structure can be inferred from the related compounds discussed. It is likely to be a halogenated aniline derivative with a trifluoromethyl group, which suggests it could be useful in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated anilines with trifluoromethyl groups can be achieved through various methods. For instance, a method for the preparation of 2-bromo-1,1,2,2-tetrafluoroethyl arenes using commercially available anilines has been developed, which could potentially be adapted for the synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline . Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, which might be applicable to the synthesis of the compound . Furthermore, a transition metal-free synthesis of meta-bromo- and meta-trifluoromethylanilines has been reported, indicating that similar strategies could be employed for the synthesis of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline .

Molecular Structure Analysis

The molecular structure of halogenated anilines can be influenced by the substituents present on the aromatic ring. For example, the crystal structures of 4-substituted anilines show that chloro, bromo, and ethynyl substituents have similar roles due to their polarizations, while the iodo derivative is distinct, likely due to its larger size . This suggests that the presence of both bromo and iodo substituents in 2-Bromo-6-iodo-4-(trifluoromethyl)aniline would result in a unique molecular structure with specific electronic and steric properties.

Chemical Reactions Analysis

The reactivity of halogenated anilines with trifluoromethyl groups can be quite diverse. For example, the radiosynthesis of 2-amino-5-[18F]fluoropyridines involves a palladium-catalyzed amination of a brominated intermediate, which could be relevant to the chemical reactions that 2-Bromo-6-iodo-4-(trifluoromethyl)aniline might undergo . Additionally, the synthesis of a Schiff base from 4-bromo-aniline indicates the potential for such compounds to participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be inferred from related compounds. The presence of halogen atoms is known to significantly affect these properties. For instance, the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, demonstrates the high reactivity and selectivity that can be achieved with halogenated anilines . The para-bromination of aromatic amines further illustrates the specificity of halogenation reactions and the potential to obtain highly pure products .

Scientific Research Applications

Supramolecular Structure Analysis

- The properties and roles of halogen substituents, including bromo and iodo groups, in the crystal structures of substituted anilines have been examined. Such studies are crucial for understanding molecular interactions and designing new materials (Dey, Jetti, Boese, & Desiraju, 2003).

Nonlinear Optical Material Development

- Research has explored the vibrational analysis of various substituted anilines, including those with bromo and trifluoromethyl groups, for potential applications in non-linear optical (NLO) materials. This involves experimental and theoretical studies crucial for advancing optical technologies (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Organic Synthesis and Chemical Transformations

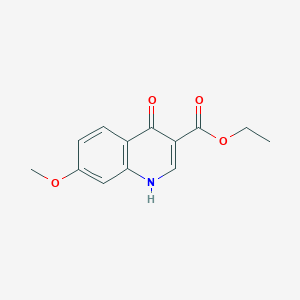

- The compound has been studied for its role in the synthesis of various organic structures, such as quinolinones and quinolines. This research is important for developing new synthetic methods and compounds in organic chemistry (Marull & Schlosser, 2003).

Crystal Structure Determination

- Studies have been conducted on the crystal structure determination of small organic compounds, including those with bromo and iodo substituents. Such research is foundational for the development of new crystalline materials and understanding their properties (Goubitz, Sonneveld, & Schenk, 2001).

Synthesis of Functional Molecules

- Research into the synthesis of various molecules, including those involving bromo and trifluoromethyl groups, has been conducted. This is significant for creating new molecules with potential applications in different fields like medicine and materials science (Wu, Gao, Chen, Su, & Zhang, 2013).

Safety and Hazards

The compound is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . Safety data sheets recommend rinsing immediately with plenty of water in case of eye contact, and washing off immediately with soap and plenty of water in case of skin contact .

Mechanism of Action

Mode of Action

Similar compounds have been used in enantio- and diastereoselective addition reactions , suggesting that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

The metabolic fate and urinary excretion of a similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats , suggesting that this compound may also be metabolized and excreted in a similar manner.

Pharmacokinetics

A similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats, and it was found that the compound was dosed to sprague-dawley rats (50 mg kg-1, ip) and urine collected over 0-8, 8-24 hours .

Result of Action

Similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Action Environment

The action of 2-Bromo-6-iodo-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .

properties

IUPAC Name |

2-bromo-6-iodo-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3IN/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHITPHKKSCFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650529 | |

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875306-20-0 | |

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875306-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)

![2,3-Diphenylbenzo[f]quinoxaline](/img/structure/B1331531.png)